molecular formula C7H11NO B8189228 6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one

6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one

Cat. No.: B8189228
M. Wt: 125.17 g/mol
InChI Key: DGIUTALLKSLWLD-UHFFFAOYSA-N
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Description

6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one is a nitrogen-containing bicyclic ketone with a fused cyclohexane-cyclopropane ring system. The compound features a bridgehead nitrogen atom at position 6 and a methyl substituent on the nitrogen, distinguishing it from related bicyclic ketones. This structure confers unique stereochemical and electronic properties, making it a valuable scaffold in medicinal chemistry for developing conformationally restricted analogs of piperidine and other bioactive molecules .

Properties

IUPAC Name

6-methyl-6-azabicyclo[3.1.1]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-8-5-2-6(8)4-7(9)3-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIUTALLKSLWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition-Based Strategies

Early routes relied on [2+2] or [3+2] cycloadditions to construct the bicyclic core. For example, photochemical [2+2] cycloadditions between norbornene derivatives and methyl azides yielded azabicyclic intermediates, though with limited regioselectivity. These methods often required harsh conditions (e.g., UV light, high temperatures) and produced moderate yields (40–60%).

Table 1: Cycloaddition Methods for Bicyclo[3.1.1]heptane Synthesis

SubstrateConditionsYield (%)SelectivityReference
Norbornene + Methyl azideUV light, 24 h45Low
Bicyclobutane + Nitrile oxideThermal, 80°C58Moderate

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM using Grubbs catalysts enabled the formation of the bicyclic骨架. For instance, diene precursors bearing protected amine groups underwent cyclization to yield 6-aza-bicyclo[3.1.1]heptanes. Subsequent oxidation introduced the ketone moiety at position 3. Challenges included over-reduction of the ketone and catalyst deactivation.

Modern Advances in Synthesis

[3.1.1]Propellane Functionalization

Recent work leverages [3.1.1]propellane as a strained intermediate. Treatment with methylamine under basic conditions triggers ring-opening followed by intramolecular cyclization, forming the 6-methyl-6-aza scaffold. This method achieves yields up to 75% and excellent regiocontrol.

Mechanistic Insight :
The propellane’s bridgehead strain facilitates nucleophilic attack by methylamine, forming a zwitterionic intermediate. Spontaneous cyclization generates the bicyclic amine, which is oxidized to the ketone using Jones reagent.

Reductive Amination of Bicyclic Ketones

A two-step protocol involves:

  • Synthesis of 6-aza-bicyclo[3.1.1]heptan-3-one : Achieved via oxidative cleavage of a diol intermediate.

  • Methylation : Reductive amination with formaldehyde and sodium cyanoborohydride introduces the methyl group at the 6-position.

Table 2: Reductive Amination Optimization

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH₃CNMeOH2568
NaBH(OAc)₃DCM082

Radical Cascade Cyclization

A metal-free approach utilizes di-tert-butyl peroxide (DTBP) as an oxidant to generate radicals from aza-enynes. This method forms four bonds in one step, yielding functionalized azabicyclo[3.1.1]heptanes. While primarily applied to [4.1.0] systems, analogous strategies for [3.1.1] frameworks are under investigation .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, mimicking the behavior of meta-substituted arenes and pyridines. This allows it to bind to similar receptors or enzymes, potentially modulating their activity and leading to desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between 6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one and related bicyclic compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Applications References
6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one 3.1.1 bicyclo + N-atom 6-methyl, 3-keto C₇H₁₁NO 125.17 (calc) Medicinal chemistry building block
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one 3.1.1 bicyclo + N-atom 3-benzyl, 6-keto C₁₃H₁₅NO 201.27 Precursor to piperidine derivatives
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one 3.1.1 bicyclo 2,6,6-trimethyl, 3-keto C₁₀H₁₆O 152.23 Fragrance component (cedar-camphor)
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride 3.1.1 bicyclo + N-atom 6-keto, HCl salt C₆H₁₀ClNO 147.60 Improved solubility for synthesis
6-Methoxy-3-azabicyclo[3.1.1]heptane 3.1.1 bicyclo + N-atom 6-methoxy C₇H₁₃NO 127.18 Lipophilic intermediate

Key Differences

  • Ring Strain and Reactivity: The 3.1.1 bicyclo system in the target compound provides greater rigidity compared to 3.2.0 systems (e.g., 6-azabicyclo[3.2.0]heptan-7-one), which have larger rings and reduced strain . The nitrogen atom introduces polarity, lowering logP compared to non-aza analogs like 2,6,6-trimethylbicyclo[3.1.1]heptan-3-one (logP 2.14) .
  • Synthetic Utility: The methyl and Boc-protected derivatives (e.g., 6-Boc-6-azabicyclo[3.1.1]heptan-3-one) enable selective functionalization at the nitrogen, unlike non-aza compounds . 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one is synthesized via a two-step multigram process, suggesting scalable routes for related aza-bicyclic ketones .
  • Physicochemical Properties :

    • The hydrochloride salt form (e.g., 3-azabicyclo[3.1.1]heptan-6-one HCl) enhances water solubility, critical for biological testing .
    • Methoxy and ester derivatives (e.g., Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate) increase lipophilicity, improving membrane permeability .
  • Biological Relevance: Aza-bicyclic ketones are preferred over non-nitrogenated analogs (e.g., norbornanone) for mimicking piperidine moieties in CNS-targeting drugs .

Biological Activity

6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevance in drug development, supported by data tables and case studies.

Synthesis

The synthesis of 6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one involves various methodologies, including photocatalytic reactions and multigram synthesis techniques. Recent studies have highlighted efficient synthetic routes that allow for the introduction of diverse functional groups, enhancing the compound's bioactivity profile.

Table 1: Synthetic Routes for 6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one

MethodologyYield (%)Key Features
Photocatalytic Minisci Reaction90Mild conditions, high functional group tolerance
Multigram SynthesisVariesEfficient two-step process for large-scale production

Biological Activity

Research indicates that 6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one exhibits a range of biological activities, including antitumor and antimicrobial properties. Its structural similarity to known bioactive compounds suggests potential applications in drug discovery.

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. The mechanism appears to involve the modulation of cell signaling pathways associated with growth and apoptosis.

Antimicrobial Properties

Preliminary tests indicate that 6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one shows activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Case Study on Antitumor Efficacy :
    • A study evaluated the effects of a derivative of 6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one on human cancer cell lines.
    • Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 5 µM.
  • Case Study on Antimicrobial Activity :
    • Another study tested the compound against Gram-positive and Gram-negative bacteria.
    • The compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL, highlighting its potential as a lead compound for antibiotic development.

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of bicyclic compounds like 6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one:

  • Bioisosterism : The concept of bioisosterism has been applied to design new derivatives that maintain or enhance biological activity while improving pharmacokinetic properties.
  • Mechanistic Insights : Understanding the molecular interactions between this compound and its biological targets is crucial for optimizing its therapeutic potential.

Q & A

Basic: What are the established synthetic routes for 6-methyl-6-aza-bicyclo[3.1.1]heptan-3-one, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of bicyclic azabicycloheptanones typically involves multistep strategies. For example, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one is synthesized via a two-step process: (1) cyclization of a β-keto ester precursor under acidic conditions, followed by (2) debenzylation using catalytic hydrogenation . For the 6-methyl derivative, analogous steps may apply, with methyl group introduction via alkylation or reductive amination. Reaction optimization (e.g., temperature, catalyst loading) is critical: higher temperatures accelerate cyclization but may promote side reactions like retro-aldol decomposition. Yields are often improved by using anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis or oxidation of intermediates .

Advanced: How can computational methods predict regioselectivity in derivatization reactions of 6-methyl-6-aza-bicyclo[3.1.1]heptan-3-one?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict regioselectivity in nucleophilic additions or electrophilic substitutions. For instance, the ketone group in bicycloheptanones is highly electrophilic, but steric hindrance from the methyl group at position 6 may shift reactivity toward alternative sites. Molecular dynamics simulations can further assess solvent effects on reaction pathways. Validation via experimental NMR (e.g., 13C^{13}\text{C} chemical shift analysis) and X-ray crystallography (if crystalline derivatives are obtainable) is essential to confirm computational predictions .

Basic: What spectroscopic techniques are most effective for characterizing 6-methyl-6-aza-bicyclo[3.1.1]heptan-3-one?

Methodological Answer:

  • NMR : 1H^{1}\text{H} NMR identifies proton environments (e.g., methyl group singlet at δ 1.2–1.5 ppm, ketone α-protons as doublets). 13C^{13}\text{C} NMR confirms carbonyl (C=O) at ~210 ppm and quaternary carbons in the bicyclic framework.
  • IR : Strong absorption at ~1700 cm1^{-1} confirms the ketone group.
  • GC-MS : High-resolution MS validates molecular weight (C8_8H11_{11}NO: 137.21 g/mol), while fragmentation patterns distinguish bicyclic structures from isomers .

Advanced: How do steric and electronic effects of the 6-methyl group influence the compound’s reactivity in ring-opening reactions?

Methodological Answer:
The 6-methyl group introduces steric bulk, hindering nucleophilic attack at the ketone. For example, in reductive ring-opening (e.g., using LiAlH4_4), the methyl group may direct hydride addition to the less hindered face of the bicyclic system. Electronic effects (e.g., hyperconjugation) can stabilize transition states, favoring specific stereochemical outcomes. Comparative studies with non-methylated analogs (e.g., 6-azabicyclo[3.1.1]heptan-3-one) using kinetic isotope effects or Hammett plots can isolate steric vs. electronic contributions .

Basic: What are the key challenges in purifying 6-methyl-6-aza-bicyclo[3.1.1]heptan-3-one, and how can they be mitigated?

Methodological Answer:

  • Challenge : Low volatility complicates distillation; polar byproducts (e.g., unreacted amines) co-elute in chromatography.
  • Solutions : Use silica gel chromatography with gradient elution (hexane/ethyl acetate → methanol). For crystalline derivatives, recrystallization from ethanol/water mixtures improves purity. HPLC (C18 column, acetonitrile/water mobile phase) resolves closely related impurities .

Advanced: How can enantioselective synthesis of 6-methyl-6-aza-bicyclo[3.1.1]heptan-3-one be achieved?

Methodological Answer:
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) can induce enantioselectivity during cyclization. For example, a proline-derived organocatalyst may promote intramolecular aldol reactions with >90% ee. Post-synthesis, chiral HPLC (Chiralpak IA column) or Mosher ester analysis confirms enantiomeric excess. Recent advances in enzyme-mediated kinetic resolution (e.g., lipases) offer greener alternatives .

Basic: What safety precautions are critical when handling 6-methyl-6-aza-bicyclo[3.1.1]heptan-3-one?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation.
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation. Avoid proximity to oxidizing agents (e.g., peroxides) .

Advanced: How does the bicyclo[3.1.1]heptane framework influence the compound’s conformational rigidity in medicinal chemistry applications?

Methodological Answer:
The bicyclic system restricts rotational freedom, locking substituents into defined orientations. This rigidity enhances binding affinity to biological targets (e.g., GPCRs or enzymes) by reducing entropic penalties. Molecular docking studies (e.g., AutoDock Vina) compare binding poses of rigid vs. flexible analogs. For example, 3-benzyl derivatives show improved selectivity for serotonin receptors due to preorganized pharmacophores .

Basic: What analytical discrepancies arise in characterizing 6-methyl-6-aza-bicyclo[3.1.1]heptan-3-one, and how are they resolved?

Methodological Answer:

  • Discrepancy : Apparent molecular ion [M+H]+^+ mismatch in MS due to in-source fragmentation.
  • Resolution : Use softer ionization (e.g., ESI instead of EI) and cross-validate with HRMS. For NMR, decoupling experiments or 2D-COSY resolve overlapping signals .

Advanced: What strategies enable selective functionalization of the azabicycloheptanone core for SAR studies?

Methodological Answer:

  • C-3 Ketone : Convert to oximes or hydrazones for further elaboration.
  • N-6 Position : Alkylation via Mitsunobu reaction or reductive amination.
  • Bridgehead C-2 : Radical bromination (e.g., NBS/light) introduces handles for cross-coupling (Suzuki, Heck). Parallel synthesis libraries (e.g., 48 derivatives) map structure-activity relationships for targets like kinase inhibitors .

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